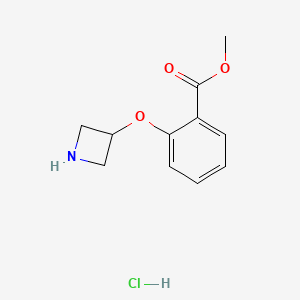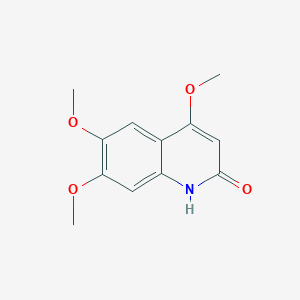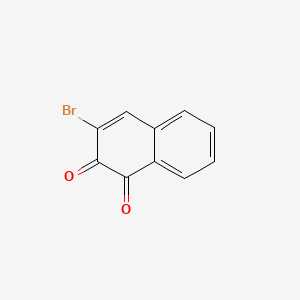
3-Ethyl-2-methyl-1-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methyl-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of indoles can yield indolines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated indoles, nitroindoles, and sulfonated indoles.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methyl-1-phenyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methyl-1-phenyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylindole: Known for its anti-inflammatory and analgesic activities.
2-Methylindole-3-carboxylate: Used as an antimicrobial agent.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties
Uniqueness
3-Ethyl-2-methyl-1-phenyl-1H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological receptors, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
918163-14-1 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-1-phenylindole |
InChI |
InChI=1S/C17H17N/c1-3-15-13(2)18(14-9-5-4-6-10-14)17-12-8-7-11-16(15)17/h4-12H,3H2,1-2H3 |
Clave InChI |
JJDQJADHUVTFJK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)

![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)

![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)


![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)
